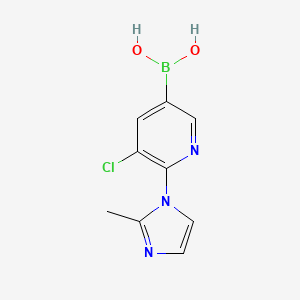
(5-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a chloro group and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Substitution on the Pyridine Ring: The chloro group is introduced to the pyridine ring via electrophilic aromatic substitution.
Boronic Acid Formation: The boronic acid group is introduced through a hydroboration reaction, where a boron reagent is added to an alkene or alkyne.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Boronic esters or alcohols.
Reduction: Dechlorinated pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(5-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the boronic acid moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (5-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites .
Comparación Con Compuestos Similares
Similar Compounds
(5-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid: Unique due to the presence of both a boronic acid and an imidazole moiety.
(5-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic ester: Similar structure but with an ester group instead of a boronic acid.
(5-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic anhydride: Contains an anhydride group instead of a boronic acid.
Uniqueness
The combination of a boronic acid group with an imidazole moiety in this compound provides unique chemical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H9BClN3O2 |
|---|---|
Peso molecular |
237.45 g/mol |
Nombre IUPAC |
[5-chloro-6-(2-methylimidazol-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BClN3O2/c1-6-12-2-3-14(6)9-8(11)4-7(5-13-9)10(15)16/h2-5,15-16H,1H3 |
Clave InChI |
AIRHLILKGPJXRN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1)N2C=CN=C2C)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Butoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088415.png)
![methyl (2R)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14088422.png)

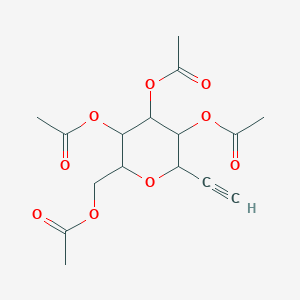
![6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14088435.png)
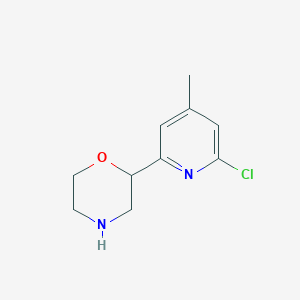
![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088442.png)
![3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol](/img/structure/B14088443.png)
![N'~1~,N'~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide](/img/structure/B14088457.png)
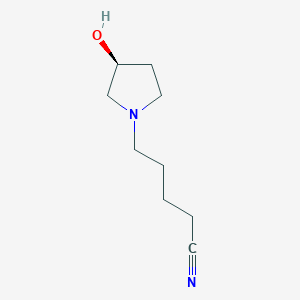
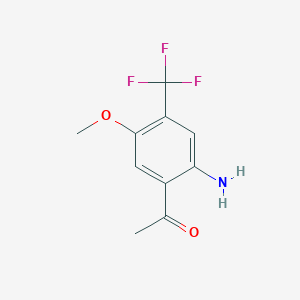
![6-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14088466.png)

![3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14088476.png)
